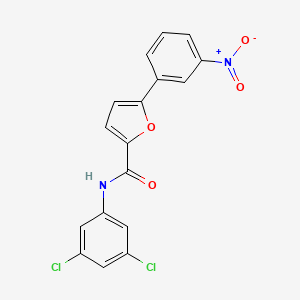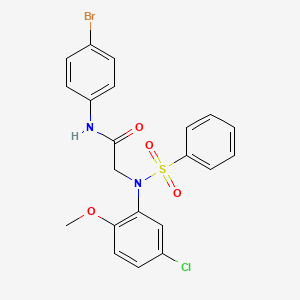
2-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Overview
Description
2-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features an iodine atom, a benzothiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide typically involves multiple steps. One common method includes the iodination of a precursor benzamide compound followed by the introduction of the benzothiadiazole moiety. The reaction conditions often involve the use of iodine reagents and catalysts to facilitate the iodination process. For example, the use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a base such as potassium carbonate (K2CO3) can be employed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like cesium carbonate (Cs2CO3) in solvents like toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiadiazole moiety is known to interact with biological macromolecules, influencing various cellular pathways. The iodine atom can also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-iodo-N-methylbenzamide: Similar structure but lacks the benzothiadiazole moiety.
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide: Similar structure but lacks the iodine atom.
2-iodo-N-(2,1,3-benzothiadiazol-4-yl)benzamide: Similar structure but lacks the methyl group on the benzothiadiazole ring.
Uniqueness
2-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is unique due to the presence of both the iodine atom and the benzothiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The iodine atom enhances its reactivity, while the benzothiadiazole moiety contributes to its biological activity and potential as a pharmacophore.
Properties
IUPAC Name |
2-iodo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3OS/c1-8-6-7-11-13(18-20-17-11)12(8)16-14(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZALTNIQNVNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA](/img/structure/B3710566.png)
![4-tert-butyl-N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide](/img/structure/B3710575.png)
![3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3710581.png)
![(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3710585.png)
![3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(5,7-DIMETHYL-1,3-BENZOXAZOL-2-YL)-2-METHYLPHENYL]THIOUREA](/img/structure/B3710587.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3710595.png)
![4-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B3710602.png)
![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3710608.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B3710624.png)
![4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B3710627.png)



![2-[benzyl(phenylsulfonyl)amino]-N-(4-bromophenyl)benzamide](/img/structure/B3710660.png)
